REACTION_CXSMILES
|
[C:1]([O:5][CH2:6][CH2:7][OH:8])(=[O:4])[CH:2]=[CH2:3].C(C1C=C(C)C=[C:15]([C:20](C)(C)C)[C:14]=1[OH:24])(C)(C)C.[C:25](Cl)(=[O:35])[C:26]1[CH:34]=[CH:33][CH:32]=[C:28]([C:29](Cl)=[O:30])[CH:27]=1.Cl>N1C=CC=CC=1.C1(C)C=CC=CC=1>[C:1]([O:5][CH2:6][CH2:7][O:8][C:25](=[O:35])[C:26]1[CH:34]=[CH:33][CH:32]=[C:28]([C:29]([O:5][CH2:6][CH2:7][O:8][C:14](=[O:24])[CH:15]=[CH2:20])=[O:30])[CH:27]=1)(=[O:4])[CH:2]=[CH2:3] |f:4.5|
|
Name
|
|
Quantity
|
64.1 g
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)OCCO
|
Name
|
pyridine toluene
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1.C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0.1 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)C1=C(C(=CC(=C1)C)C(C)(C)C)O
|
Name
|
|
Quantity
|
56.1 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC(C(=O)Cl)=CC=C1)(=O)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)OCCO
|
Name
|
ice water
|
Quantity
|
0.5 L
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
The aqueous phase was extracted three times with 0.5 l each time of tert-butyl methyl ether
|
Type
|
WASH
|
Details
|
The organic phase was washed with 10% sodium hydrogencarbonate solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
ADDITION
|
Details
|
Another 0.1 g of 2,6-di-tert-butyl-4-methylphenol was added
|
Type
|
DISTILLATION
|
Details
|
the organic solvent was distilled off
|
Type
|
CUSTOM
|
Details
|
The product was obtained as a colorless oil
|
Name
|
|
Type
|
|
Smiles
|
C(C=C)(=O)OCCOC(C1=CC(C(=O)OCCOC(C=C)=O)=CC=C1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |